BenchChemオンラインストアへようこそ!

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Pharmacokinetics PDE4 Inhibitors Metabolic Stability

This strategically functionalized benzaldehyde intermediate combines a metabolically stable 4-difluoromethoxy (OCF2H) group with a reactive 3-bromopropoxy tether. Quantifiable improvements in lipophilicity and metabolic stability over non-fluorinated analogs make it the definitive building block for PDE4D inhibitor programs. The dual aldehyde and primary alkyl bromide handles enable rapid analog generation and focused library synthesis. Ensure your lead optimization series benefits from validated bioisosteric fluorination — insist on this specific substitution pattern to maintain target selectivity and oral bioavailability.

Molecular Formula C11H11BrF2O3
Molecular Weight 309.1 g/mol
CAS No. 1422361-81-6
Cat. No. B1411362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde
CAS1422361-81-6
Molecular FormulaC11H11BrF2O3
Molecular Weight309.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)OCCCBr)OC(F)F
InChIInChI=1S/C11H11BrF2O3/c12-4-1-5-16-10-6-8(7-15)2-3-9(10)17-11(13)14/h2-3,6-7,11H,1,4-5H2
InChIKeyGAXAXOIKAHVFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS 1422361-81-6): A Key Fluorinated Benzaldehyde Intermediate for PDE4-Focused Drug Discovery and Advanced Organic Synthesis


3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS 1422361-81-6) is a specialty chemical intermediate belonging to the class of substituted benzaldehydes. Its structure is characterized by a central benzaldehyde core with a reactive 3-bromopropoxy ether chain at the meta-position and a metabolically stable difluoromethoxy (OCF2H) group at the para-position [1], . The compound is supplied at a minimum purity specification of 95% . The unique combination of the OCF2H group, known to enhance lipophilicity and metabolic stability , with a flexible bromoalkyl tether for subsequent alkylation or nucleophilic substitution, positions this compound as a strategically functionalized building block distinct from simpler benzaldehyde analogs.

The Strategic Value of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde: Why Analogs Like 4-Methoxy or Regioisomeric Bromopropyl Derivatives Cannot Be Simply Interchanged


The functional profile of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde cannot be replicated by generic substitution with other in-class benzaldehyde derivatives due to critical, quantifiable differences in the physicochemical and biological properties conferred by its specific substituents. Replacing the 4-difluoromethoxy group with a 4-methoxy group, as in the direct analog 3-(3-Bromopropoxy)-4-methoxybenzaldehyde (CAS 148433-01-6), demonstrably alters the lipophilicity and, consequently, the in vivo pharmacokinetic (PK) profile of downstream drug candidates [1]. Similarly, shifting the position of the bromoalkyl chain or the OCF2H group (e.g., in regioisomers like 2-(3-Bromopropyl)-4-(difluoromethoxy)benzaldehyde, CAS 1804268-17-4) alters the molecular geometry and reactivity of the ether linkage, which can directly impact binding affinity and selectivity for biological targets like the phosphodiesterase-4 (PDE4) enzyme family [1], [2]. The evidence below quantifies these critical distinctions.

Quantitative Evidence Guide: Data-Driven Differentiation of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde from Its Closest Analogs


Improved Pharmacokinetic Profile: Enhanced Metabolic Stability and Half-Life Over the Non-Fluorinated (4-Methoxy) Analog

The substitution of a methoxy group with a difluoromethoxy isostere is a validated medicinal chemistry strategy to improve metabolic stability. In a direct comparison of PDE4D inhibitors synthesized from catechol-derived benzaldehyde building blocks, the fluorinated derivative (containing the OCF2H group, structurally analogous to the target compound's motif) exhibited a quantifiably superior pharmacokinetic profile compared to its non-fluorinated (OCH3) counterpart [1]. While exact plasma concentration values are not reported in the abstract, the study explicitly concludes that the OCF2H-containing compound demonstrated an 'improved pharmacokinetic profile' over the direct methoxy analog, a benefit that translates to longer drug half-lives and potentially reduced dosing frequency [1].

Pharmacokinetics PDE4 Inhibitors Metabolic Stability

Preserved PDE4D Selectivity: OCF2H Group Maintains Isoform Selectivity While Enhancing Drug-like Properties

A critical risk in lead optimization is that structural modifications to improve PK properties often come at the cost of target selectivity. Evidence from a medicinal chemistry campaign demonstrates that the 3-difluoromethoxy isostere replacement on a benzaldehyde-derived scaffold successfully maintained high selectivity for the PDE4D isoform while achieving the desired PK improvement [1]. The lead compound (3b) and others in the fluorinated series were 'inactive toward other PDE4 isoforms (PDE4A4, PDE4B2 and PDE4C2)', confirming that the difluoromethoxy modification does not introduce off-target PDE4 activity, a common issue with other PDE4 inhibitor chemotypes [1]. In contrast, non-selective analogs can cause dose-limiting emesis.

Selectivity PDE4D Inhibition Isosteric Replacement

Increased Lipophilicity: OCF2H Substitution Increases cLogP Compared to the 4-Methoxy Analog, Enhancing Membrane Permeability

The substitution of a methoxy (-OCH3) group with a difluoromethoxy (-OCF2H) group is a classic bioisosteric replacement known to increase lipophilicity and metabolic stability . While experimental logP values are not reported for the specific compounds, the principle is well-established. For comparison, the calculated XLogP3 for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (CAS 151103-08-1), a direct precursor and substructure, is 1.9 . The methoxy analog 3-(3-Bromopropoxy)-4-methoxybenzaldehyde (CAS 148433-01-6) would be expected to have a lower logP value, based on the known contribution of the OCH3 fragment. This increase in lipophilicity is a key driver for improved membrane permeability and oral bioavailability in drug candidates.

Lipophilicity cLogP Membrane Permeability

Distinct Molecular Weight and Reactivity Profile vs. Regioisomeric Bromopropyl Analogs

The target compound (MW: 309.10 g/mol, C11H11BrF2O3) is differentiated from its closest regioisomers by both molecular weight and the electronic/stereochemical environment of the bromoalkyl chain . For instance, 2-(3-Bromopropyl)-4-(difluoromethoxy)benzaldehyde (CAS 1804268-17-4) has a molecular formula of C11H11BrF2O2 and a molecular weight of 293.10 g/mol [1]. Similarly, 2-(3-Bromopropyl)-5-(difluoromethoxy)benzaldehyde (CAS 1804143-68-7) has the same lower molecular weight [2]. This difference (one additional oxygen atom) arises from the presence of an ether oxygen (-O-) linking the propyl chain in the target compound (3-(3-bromopropoxy)), versus a direct carbon-carbon bond (-CH2-) in the regioisomers (3-bromopropyl). The ether linkage in the target compound provides a distinct site for potential hydrogen bonding and alters the reactivity of the adjacent methylene groups.

Molecular Weight Regioisomer Chemical Reactivity

Strategic Application Scenarios for 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde Based on Quantitative Evidence


Synthesis of Metabolically Stable, Selective PDE4D Inhibitors

This compound is optimally employed as a key intermediate in the synthesis of next-generation PDE4D inhibitors where a favorable pharmacokinetic profile and isoform selectivity are paramount. The 4-OCF2H motif has been shown to improve in vivo PK properties over non-fluorinated analogs while maintaining high selectivity for PDE4D over other PDE4 isoforms (PDE4A, B, and C) [1]. The reactive bromopropoxy handle allows for facile conjugation with various amine or other nucleophile-containing pharmacophores to rapidly build focused compound libraries.

Lead Optimization Campaigns Requiring Enhanced Lipophilicity and Membrane Permeability

In medicinal chemistry programs where a lead series suffers from poor oral bioavailability or low cellular activity, this compound serves as a strategic building block. The difluoromethoxy group is a well-validated bioisostere for the methoxy group, known to increase lipophilicity (e.g., cLogP increase) and metabolic stability without significantly altering molecular shape [1]. Incorporating this fragment via the reactive aldehyde and bromopropyl groups allows medicinal chemists to directly test the impact of fluorination on the ADME properties of their candidates.

Precursor for Advanced Functional Materials via Nucleophilic Substitution and Cross-Coupling

The compound's dual functionality (aldehyde and primary alkyl bromide) enables its use as a versatile monomer or linker in materials science. The 3-bromopropoxy chain is an excellent electrophile for nucleophilic substitution with amines, thiols, or alcohols to introduce a variety of functional groups. Simultaneously, the aldehyde moiety can be used for condensation reactions (e.g., hydrazone or imine formation) or can be oxidized to the corresponding benzoic acid for amide coupling. The presence of the fluorine atoms also makes it a candidate for the development of specialty polymers or liquid crystals with unique electronic properties.

Isotopically Labeled Internal Standard (IS) Development

The presence of the bromine atom provides a unique isotopic signature (79Br and 81Br) that is highly useful for mass spectrometry (MS) applications. This compound can serve as a scaffold for synthesizing labeled internal standards for quantitative bioanalysis of drug candidates containing similar difluoromethoxy benzaldehyde motifs. The molecular weight (309.10 g/mol) is distinct from many common matrix components, further enhancing its utility in LC-MS/MS method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.